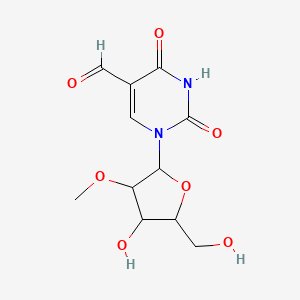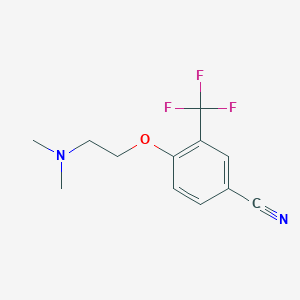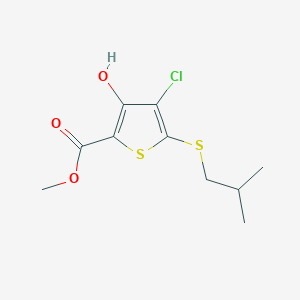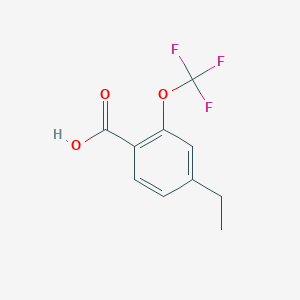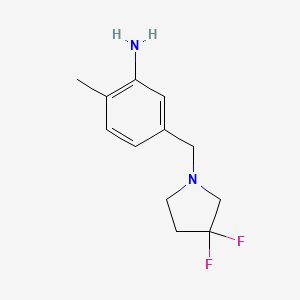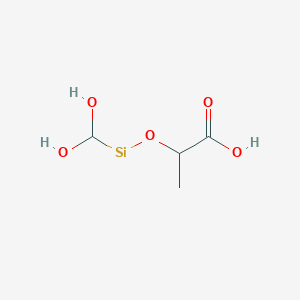
5-Chloro-1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole is a chemical compound with the molecular formula C19H19ClN4 and a molecular weight of 338.834 g/mol . This compound is known for its role as an impurity in the synthesis of telmisartan, an angiotensin II receptor antagonist used to treat hypertension.
Méthodes De Préparation
The synthesis of 5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole involves the reaction of N-methyl-o-phenylenediamine or its salts with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid or its salts in the presence of a 1,3,5-triazine and a tertiary amine . The reaction is typically carried out at elevated temperatures, around 55°C, and involves a crystallization step for purification .
Analyse Des Réactions Chimiques
5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, particularly in the synthesis of more complex benzimidazole derivatives.
Applications De Recherche Scientifique
5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole is primarily used as a reference substance for drug impurities and reagents in scientific research . Its role as an impurity in telmisartan synthesis makes it significant in pharmaceutical research, particularly in the quality control and validation of telmisartan production. Additionally, it is used in the study of benzimidazole derivatives, which have various biological activities, including antibacterial, antifungal, and anticancer properties .
Mécanisme D'action
The mechanism of action of 5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole is not well-documented. as a benzimidazole derivative, it is likely to interact with biological targets similar to other benzimidazoles. Benzimidazoles are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation, which is crucial for cell division . This mechanism is particularly relevant in the context of anticancer activity.
Comparaison Avec Des Composés Similaires
5-Chloro-1,7’-dimethyl-2’-propyl-2,5’-bi-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
Propriétés
Numéro CAS |
885046-20-8 |
|---|---|
Formule moléculaire |
C19H19ClN4 |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
5-chloro-1-methyl-2-(7-methyl-2-propyl-3H-benzimidazol-5-yl)benzimidazole |
InChI |
InChI=1S/C19H19ClN4/c1-4-5-17-21-15-9-12(8-11(2)18(15)23-17)19-22-14-10-13(20)6-7-16(14)24(19)3/h6-10H,4-5H2,1-3H3,(H,21,23) |
Clé InChI |
PJPCVNUXOVVIEL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=C(N3C)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



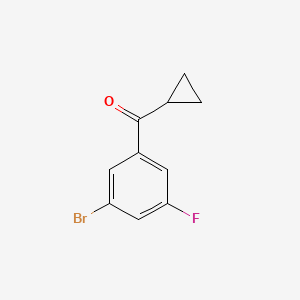
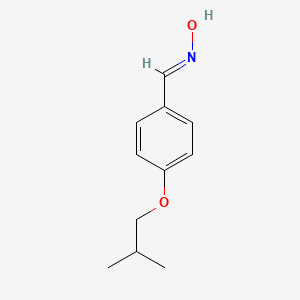
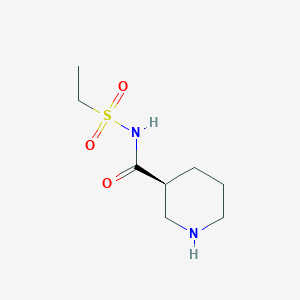
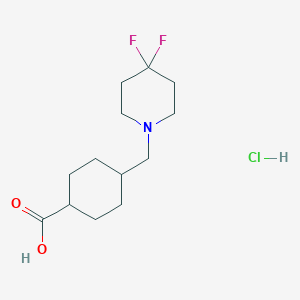
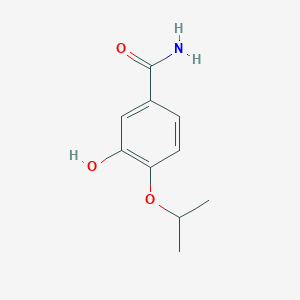
![[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B15090946.png)
![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
